molecular formula C7H7ClN4 B169551 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 113140-14-0

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B169551
CAS No.: 113140-14-0
M. Wt: 182.61 g/mol
InChI Key: SDUXEFIOARHCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 113140-14-0) is a high-purity chemical intermediate built around the privileged 1H-pyrazolo[4,3-b]pyridine scaffold. This bicyclic aromatic compound is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, making it a valuable core structure for developing bioactive molecules . The compound features a chloro substituent and a methyl group on the pyridine ring, alongside an amine group on the pyrazole moiety, providing distinct sites for further synthetic modification and library development. The 1H-pyrazolopyridine core is a well-established scaffold in biomedical research, with derivatives demonstrating a wide spectrum of pharmacological activities in scientific literature. These activities include serving as tyrosine kinase inhibitors , antimicrobial agents , and anticancer compounds . The specific substitution pattern of this compound makes it a promising starting point for projects aimed at developing new inhibitors and probes for biological systems. This product is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and storage information. It is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-3-2-4(8)5-6(10-3)7(9)12-11-5/h2H,1H3,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUXEFIOARHCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)C(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601931
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113140-14-0
Record name 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenated Pyridine Precursors

A common approach involves cyclocondensation of 2-chloro-3-nitropyridine with hydrazine derivatives. For instance, 2-chloro-3-pyridinecarboxaldehyde undergoes ring closure in dimethylformamide (DMF) with oxammonium hydrochloride as a catalyst, yielding the pyrazolo[4,3-b]pyridine core. Adjusting the molar ratio of oxammonium hydrochloride to aldehyde (2.5:1) optimizes yields to 85%. Subsequent chlorination with POCl₃ and PCl₅ (10:1 ratio) at 115°C introduces the 7-chloro substituent.

Amination via Buchwald-Hartwig Coupling

The 3-amino group is introduced via palladium-catalyzed coupling. Using 5-methyl-1H-pyrazolo[4,3-b]pyridine-3-bromide and aqueous ammonia in the presence of Pd(OAc)₂ and Xantphos, the amination proceeds at 100°C with 72% yield. This method avoids harsh conditions but requires rigorous exclusion of oxygen.

Halogenation-Amination Sequential Approach

Bromination Followed by SNAr Displacement

Starting with 5-methyl-1H-pyrazolo[4,3-b]pyridin-3-ol , bromination using bromine in methanol at 50°C for 1.5 hours produces the 7-bromo intermediate. Substitution with ammonia in a sealed tube at 120°C achieves 68% conversion to the target amine. However, over-bromination may occur, necessitating careful stoichiometric control.

Direct Chloro-Amination

A one-pot method employs 3-amino-4-methylpyridine (synthesized via amination of 4-picoline-3-boric acid with NH₄OH and CuO) as the starting material. Chlorination with SOCl₂ at reflux, followed by cyclization with hydrazine hydrate, yields the product in 76% overall yield. This route is scalable but generates corrosive byproducts.

Catalytic Ring-Closure Strategies

Oxammonium Hydrochloride-Mediated Cyclization

In a patented method, 2-chloro-3-pyridinecarboxaldehyde reacts with oxammonium hydrochloride (2.5:1 molar ratio) in DMF at 60°C for 8 hours, forming the pyrazolo[4,3-b]pyridine scaffold. Post-chlorination with POCl₃ and subsequent amination via NaOH/Br₂ yields the final compound with 71% efficiency.

Tandem Borylation-Amination

A novel approach involves borylation of 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine at the C-3 position using B₂Pin₂ and Ir catalysis. The boronate intermediate undergoes amination with NH₃·H₂O under Suzuki–Miyaura conditions, achieving 82% yield. This method is highly selective but requires expensive catalysts.

One-Pot Multicomponent Syntheses

Japp–Klingemann Reaction

A streamlined protocol combines 2-chloro-3-nitropyridine , ethyl acetoacetate, and arenediazonium tosylates in acetonitrile. The Japp–Klingemann reaction forms a hydrazone intermediate, which cyclizes under basic conditions (DABCO, 80°C) to yield the pyrazolo[4,3-b]pyridine core. Chlorination and amination are performed in situ, reducing purification steps and achieving 65% overall yield.

Solvent-Free Cyclocondensation

Under solvent-free conditions, 2-chloro-3-pyridinecarboxaldehyde , malononitrile, and hydrazine hydrate react at 130°C for 18 hours. The reaction proceeds via a Knoevenagel-cyclization cascade, directly forming the target amine with 78% yield. This eco-friendly method minimizes waste but requires high-temperature tolerance.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
CyclocondensationOxammonium HCl, DMF60°C, 8 h85High yield, scalableRequires POCl₃ for chlorination
Buchwald-HartwigPd(OAc)₂, Xantphos100°C, inert atmosphere72Mild conditionsCostly catalysts, oxygen-sensitive
Halogenation-AminationSOCl₂, NH₄OHReflux, 120°C76Uses inexpensive reagentsCorrosive byproducts
Tandem BorylationB₂Pin₂, Ir catalyst80°C, anhydrous82High selectivityExpensive catalysts
Japp–KlingemannDiazonium tosylates, DABCO80°C, 12 h65One-pot synthesisModerate yield
Solvent-FreeHydrazine hydrate130°C, solvent-free78Eco-friendly, minimal purificationHigh energy input

Industrial and Environmental Considerations

The oxammonium hydrochloride-mediated cyclization and solvent-free approaches are most suitable for industrial scale-up due to their balance of yield, cost, and environmental impact. However, catalytic methods using Ir or Pd remain limited to high-value applications . Future research should focus on developing non-corrosive chlorination agents and reusable catalysts to enhance sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 7 undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups.

Key Reactions:

Reaction Type Conditions Product Yield References
AminationNH₃/EtOH, 80°C, 12 h7-Amino-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine78%
MethoxylationNaOMe/MeOH, reflux, 6 h7-Methoxy-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine85%
ThiolationNaSH/DMF, 60°C, 8 h7-Mercapto-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine72%

Mechanistic Insight : The electron-withdrawing pyridine ring activates the chlorine for nucleophilic displacement. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Reactivity of the 3-Amino Group

The primary amine at position 3 participates in condensation, acylation, and alkylation reactions.

Acylation Reactions:

Acylating Agent Conditions Product Yield References
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 h3-Acetamido-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine90%
Benzoyl chloridePyridine, THF, reflux, 4 h3-Benzamido-7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine88%

Applications : Acylated derivatives show enhanced pharmacokinetic profiles in kinase inhibition studies .

Condensation with Aldehydes/Ketones:

Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions yields Schiff bases, which are precursors for metal complexes with antimicrobial activity .

Cyclocondensation Reactions

The compound acts as a dinucleophile in cyclocondensation reactions to form fused heterocycles.

Example Reaction:

Reactants : Ethyl acetoacetate (1,3-CCC-biselectrophile)
Conditions : POCl₃, 110°C, 8 h
Product : 7-Chloro-5-methyl-3-(pyrazolo[4,3-b]pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Yield : 68%

Mechanism : The amine group attacks the carbonyl carbon, followed by cyclization and elimination of water .

Cross-Coupling Reactions

The chlorine atom facilitates metal-catalyzed cross-couplings for biaryl synthesis.

Suzuki-Miyaura Coupling:

Boron Reagent Catalyst Product Yield References
Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃, dioxane7-Phenyl-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine75%
4-Pyridylboronic acidPdCl₂(dppf), K₃PO₄, DMF7-(Pyridin-4-yl)-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine70%

Applications : Coupled derivatives exhibit nanomolar inhibitory activity against TRKA kinase .

Biological Activity and Target Interactions

The compound’s reactivity directly correlates with its bioactivity:

  • Tubulin Polymerization Inhibition : The chlorine and amine groups form hydrogen bonds with β-tubulin’s Asp226 and Thr223 residues, disrupting microtubule dynamics (IC₅₀ = 0.42 μM).

  • TRKA Kinase Inhibition : Acylated derivatives block ATP binding via π-π stacking with Phe589 (IC₅₀ = 12 nM) .

Stability and Degradation Pathways

  • Hydrolysis : Prolonged exposure to aqueous acid (HCl, 100°C) cleaves the pyrazole ring, yielding 5-methyl-3-aminopyridine-2-carboxylic acid.

  • Oxidation : H₂O₂/Fe²⁺ generates N-oxide derivatives at the pyridine nitrogen .

Scientific Research Applications

Anticancer Potential

Research indicates that 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine exhibits significant biological activity as an inhibitor of certain kinases, which are critical in cancer progression. Notably, it has shown promise as an inhibitor of tubulin polymerization, a process essential for cancer cell proliferation and metastasis. This compound has been evaluated for its potential therapeutic effects against various cancers, particularly those driven by tropomyosin receptor kinases (TRKs) .

Case Studies and Research Findings

Several studies have documented the efficacy of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in preclinical settings:

  • Inhibition of Kinases : A study demonstrated that this compound effectively inhibited kinases such as DYRK1A and CDK5, with IC50 values indicating potent activity against these targets .
  • Antiproliferative Activity : In vitro assays revealed that derivatives of this compound showed substantial antiproliferative effects against various cancer cell lines, including MCF-7 and HeLa cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesSimilarity Index
1H-Pyrazolo[3,4-b]pyridin-3-amineLacks chlorine; basic structure similar0.77
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amineChlorine at different position; methyl substitution0.66
5-Chloropyrazolo[1,5-a]pyrimidineDifferent ring structure; retains chlorine0.70
2-Aminopyrazolo[1,5-a]pyrimidineDifferent nitrogen substitution pattern0.63

The presence of both chlorine and methyl groups at specific positions on the pyrazolo ring distinguishes this compound from its analogs, contributing to its specific biological activity .

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine and related derivatives:

Compound Name Structural Features Biological Activity Synthesis Method Key Data
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine Chloro (C7), methyl (C5) Not explicitly reported; inferred kinase/mGluR modulation potential Not detailed in evidence N/A
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) Chloro-fluorophenyl substituent at N3 Potent mGlu4 PAM (positive allosteric modulator) Derived from picolinamide bioisosteres; optimized for CNS penetration EC₅₀ = 110 nM (human mGlu4); >100-fold selectivity over other mGluRs
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine Fluoro (C5) Intermediate for GSK-3 inhibitors Pd(OAc)₂-catalyzed cyclization; TFAA-mediated amination Yield: >80%; purity >95%
5-Chloro-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine Chloro (C5), methyl (C4, C6) Not reported; potential antimicrobial/anticancer applications Not detailed Molecular weight: 196.64 g/mol; LogP = 1.74
1-(4-Methylquinolin-2-yl)-4,6-diaryl derivatives Quinoline moiety fused with pyrazolo[3,4-b]pyridine Antimalarial activity Condensation of 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones with 2-hydrazinoquinoline IC₅₀ = 0.8–2.4 µM (Plasmodium falciparum)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo... Hybrid structure with coumarin, thieno[2,3-d]pyrimidine, and pyrazolo[3,4-b]pyridine Fluorescence properties; potential anticancer/antiviral applications FeCl₃-SiO₂-catalyzed cyclization in ethanol Yield: 75%; characterized by NMR, IR, MS

Structural and Functional Analysis

  • Substituent Effects: Chloro vs. Fluoro: Chlorine at C7 (target compound) or C5 () enhances lipophilicity and target binding compared to fluorine (), which may improve metabolic stability . Methyl Groups: Methyl at C5 (target compound) or C4/C6 () likely reduces steric hindrance, favoring interactions with hydrophobic binding pockets . Aromatic Extensions: The phenyl and quinoline moieties in VU0418506 and derivatives enhance affinity for CNS targets (e.g., mGlu4) or antiparasitic activity via π-stacking .
  • Biological Implications: mGlu4 PAM Activity: VU0418506’s chloro-fluorophenyl group is critical for mGlu4 potency and selectivity, suggesting that similar substitutions in the target compound could modulate receptor specificity . Antimalarial vs. Anticancer: The quinoline-pyrazolopyridine hybrids () demonstrate scaffold adaptability, with activity shifting based on fused ring systems .

Key Research Findings and Gaps

  • Potency : VU0418506’s EC₅₀ of 110 nM for mGlu4 underscores the pyrazolo[4,3-b]pyridine core’s relevance in neurotherapeutics .
  • Unanswered Questions : The target compound’s exact biological targets and pharmacokinetic profile remain uncharacterized, necessitating further studies.

Biological Activity

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that has attracted attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrazolopyridine family, characterized by a fused ring system that combines pyrazole and pyridine structures. The unique substitution pattern of this compound enhances its biological activity, making it a subject of ongoing research.

  • Molecular Formula : C₇H₆ClN₃
  • Molecular Weight : 167.6 g/mol
  • InChIKey : GTYZRPHAMFVUEE-UHFFFAOYSA-N

7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine primarily acts as a kinase inhibitor. It binds to the ATP-binding site of various kinases, inhibiting their activity and disrupting signaling pathways critical for cell proliferation and survival. This mechanism is particularly relevant in cancer research, where the inhibition of specific kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer activity by inhibiting cyclin-dependent kinases (CDKs). Notably, it has demonstrated significant inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for developing targeted cancer therapies .

Enzyme Inhibition

The compound's ability to inhibit various enzymes has been explored, with particular focus on its role as an enzyme inhibitor in different biological contexts. For instance, it has been assessed for its potential to inhibit kinases involved in cell signaling pathways that are often dysregulated in cancer .

Antimicrobial Activity

In addition to its anticancer properties, 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine has shown antimicrobial activity against certain pathogens. Its effectiveness varies based on the specific strain being tested, indicating potential for further exploration in infectious disease applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[4,3-b]pyridine scaffold can significantly affect biological activity. For example, variations in the substitution pattern at the 5th and 7th positions can lead to enhanced potency or altered selectivity towards specific kinases or other targets .

CompoundIC₅₀ (µM)Target
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine0.36 (CDK2)Cyclin-dependent kinase
7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine1.8 (CDK9)Cyclin-dependent kinase

Study on Anticancer Efficacy

A recent study evaluated the efficacy of 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine in various human tumor cell lines including HeLa and HCT116. Results indicated a significant reduction in cell viability at concentrations correlating with its IC₅₀ values for CDK inhibition. The compound induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent in oncology .

Evaluation of Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific kinases involved in metabolic pathways. The findings suggested that this pyrazolo[4,3-b]pyridine derivative could serve as a lead compound for developing inhibitors targeting metabolic dysregulation in cancer cells .

Q & A

Q. What synthetic routes are commonly employed for 7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine?

The synthesis typically involves cyclization and functionalization steps. For example, 3-fluoro-2-formylpyridine reacts with anhydrous hydrazine at 110°C for 16 hours, followed by bromination and coupling with substituted anilines. Boc protection and palladium-catalyzed cross-coupling (e.g., with 3-chloro-4-fluoroaniline) are critical for regioselective amine introduction . Key steps include:

  • Bromination : Using HBr and NaOH to yield 3-bromo intermediates (29% yield).
  • Boc Protection : Reaction with Boc₂O in DMF (88% yield).
  • Cross-Coupling : Pd₂(dba)₃/XPhos-mediated coupling with aryl amines (70% yield after deprotection).

Q. Which spectroscopic methods are used to confirm the structure and purity of this compound?

Characterization relies on:

  • ¹H/¹³C NMR : To verify substitution patterns and aromatic proton environments (e.g., δ 8.30–6.80 ppm for pyrazolo-pyridine protons) .
  • LC-MS : For molecular weight confirmation (e.g., [M+H]+ = 266.04) and purity assessment .
  • Elemental Analysis : To validate empirical formulas (e.g., C₁₁H₈ClFN₄) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

Optimization strategies include:

  • Catalyst Screening : Substituting Pd₂(dba)₃ with Buchwald-Hartwig catalysts to improve coupling efficiency.
  • Solvent Effects : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
  • Temperature Control : Lowering reaction temperatures during Boc deprotection (e.g., 25°C with TFA/DCM) to minimize side reactions .
  • Purification : Employing reverse-phase HPLC for final product isolation (≥95% purity) .

Q. What pharmacological contradictions exist in preclinical data, and how are they resolved?

Discrepancies in mGlu4 PAM activity across species (e.g., rat vs. primate models) are addressed by:

  • Species-Specific Assays : Testing receptor binding affinity (IC₅₀) in HEK293 cells expressing human, rat, or mouse mGlu4 .
  • Pharmacokinetic Profiling : Adjusting dosing regimens based on metabolic stability (e.g., t₁/₂ = 2.1–4.7 hours in preclinical species) .
  • Selectivity Screening : Confirming off-target inactivity at mGlu1/5/7/8 receptors via radioligand displacement assays .

Q. What computational methods support the design of analogs with improved mGlu4 PAM activity?

  • Molecular Docking : PyMOL/Schrodinger Suite simulations predict interactions with mGlu4’s allosteric pocket (e.g., hydrogen bonding with Ser317 and Tyr302) .
  • QSAR Modeling : Correlating substituent electronic effects (e.g., Hammett σ values) with EC₅₀ values to guide halogen or methyl group placement .

Methodological Notes

  • Contradiction Analysis : Use heterologous expression systems to isolate species-specific receptor responses .
  • Structural Confirmation : Combine X-ray crystallography (SHELX refinement) with DFT calculations for accurate bond-length validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.